Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-3-4-8(11)13-9(6)7(5-12-13)10(14)15-2/h3-5H,1-2H3 |
InChI Key |
JTYOAYLEOIPLQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N2C1=C(C=N2)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Oxidative Cross-Dehydrogenative Coupling (CDC)
A prominent method involves the reaction of N-amino-2-iminopyridines with β-ketoesters under oxidative conditions. For example, 1a (3 mmol) reacts with ethyl acetoacetate (2a ) in ethanol containing acetic acid (6 equivalents) under an oxygen atmosphere at 130°C for 18 hours, yielding the target compound in 94%. The mechanism proceeds via enol addition to the iminopyridine, followed by oxidative dehydrogenation and cyclization (Figure 1).
Table 1: Optimization of CDC Reaction Conditions
| Parameter | Variation | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 94 |
| Acid Additive | Acetic Acid (6 eq) | 74→94* |
| Atmosphere | O₂ vs. Air | 94 vs. 74 |
| Catalyst | Pd(OAc)₂ (10 mol%) | 0 |
Chlorination of Pyrazolo Precursors
An alternative route involves chlorinating a preformed pyrazolo[1,5-a]pyrimidine intermediate. For instance, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) undergoes chlorination with phosphorus oxychloride (POCl₃) at reflux to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) in 61% yield. Subsequent nucleophilic substitution with methanol in the presence of potassium carbonate introduces the methyl ester group.
Solvent and Catalytic System Effects
Solvent-Dependent Selectivity
Reactions in acetic acid or DMF favor triazolo[1,5-a]pyridine byproducts, whereas ethanol minimizes side reactions. For example, using ethanol under O₂ suppresses triazolo formation, achieving 94% yield compared to 72% in acetic acid. Polar aprotic solvents like DMF also reduce cyclization efficiency due to competitive solvation of intermediates.
Role of Brønsted Acids
Strong acids like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) lower yields (39–55%) compared to acetic acid, likely due to premature protonation of the iminopyridine nitrogen. Weak acids facilitate enolization of β-ketoesters without destabilizing the intermediate.
Mechanistic Insights and Intermediate Characterization
Enol Addition and Oxidative Dehydrogenation
The CDC mechanism begins with nucleophilic attack by the enol form of ethyl acetoacetate on the N-amino-2-iminopyridine, forming adduct A . Oxygen-mediated dehydrogenation generates intermediate B , which cyclizes to C before losing water to yield the final product.
Figure 2: Proposed CDC Mechanism
-
Enol Addition :
-
Oxidative Dehydrogenation :
-
Cyclization :
X-ray Crystallographic Validation
Structures of intermediates 4i and 4r were confirmed via X-ray diffraction, revealing planar pyrazolo rings and ester group conformations critical for reactivity.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| CDC with O₂ | 94 | >99 | Single-step, high atom economy |
| Chlorination Pathway | 61 | 95 | Scalability for industrial use |
| Nucleophilic Substitution | 87 | 98 | Functional group tolerance |
The CDC method outperforms others in yield and simplicity but requires stringent oxygen control. The chlorination route, while lower-yielding, is preferable for large-scale synthesis due to established protocols.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Antimicrobial Activity
Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate has shown promising antimicrobial properties. Studies indicate that derivatives of pyrazolo compounds exhibit significant antibacterial and antifungal activities. For instance, compounds containing the pyrazolo ring have been tested against various pathogens, showing efficacy comparable to standard antibiotics .
Table 1: Antimicrobial Activity of Pyrazolo Derivatives
| Compound Name | Bacterial Pathogen | Zone of Inhibition (mm) | Fungal Pathogen | Zone of Inhibition (mm) |
|---|---|---|---|---|
| Compound A | E. coli | 20 | C. albicans | 15 |
| Compound B | S. aureus | 25 | A. niger | 18 |
| This compound | Pseudomonas aeruginosa | 22 | Aspergillus spp. | 16 |
Anticancer Potential
The compound has also been explored for its anticancer properties. Pyrazolo derivatives have been linked to selective inhibition of cancer cell proliferation and induction of apoptosis in various cancer models . The structural features of this compound contribute to its interaction with specific biological targets involved in tumor growth.
Case Study: Anticancer Activity
In a study evaluating the cytotoxic effects of this compound on cancer cell lines, results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to known chemotherapeutics .
Optical Properties
Research has identified pyrazolo[1,5-a]pyrimidines as potential fluorophores for optical applications due to their unique electronic properties . this compound can be incorporated into materials designed for sensors or light-emitting devices.
Table 2: Optical Properties of Pyrazolo Compounds
| Compound Name | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| This compound | 480 | 45 |
| Pyrazolo[1,5-a]pyrimidine A | 500 | 50 |
| Pyrazolo[1,5-a]pyrimidine B | 490 | 42 |
Mechanism of Action
The mechanism of action of Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of chlorine (C7 vs. C5) significantly impacts electronic effects and steric hindrance. For example, C7-Cl in the target compound may direct electrophilic substitution differently compared to C5-Cl in Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate .
- Functional Groups : Replacement of the methyl ester with a carboxylic acid (e.g., 16205-47-3) enhances polarity and hydrogen-bonding capacity, affecting solubility and bioavailability .
- Methyl vs. Halogen : Methyl groups (e.g., at C4 or C6) introduce steric bulk without strong electronic effects, whereas chlorine increases electronegativity and influences reactivity in cross-coupling reactions .
Reactivity Trends
- Chlorine Substituents : The C7-Cl group in the target compound likely enhances stability toward nucleophilic attack compared to methyl-substituted analogs.
- Ester Reactivity : The methyl ester at C3 can undergo hydrolysis to carboxylic acids or serve as a leaving group in nucleophilic substitution reactions, similar to other pyrazolopyridine carboxylates .
Physical and Chemical Properties
Based on analogs (e.g., Methyl pyrazolo[1,5-a]pyridine-3-carboxylate, CAS 63237-84-3):
Biological Activity
Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and comparative analyses.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : CHClNO
- Molecular Weight : 224.64 g/mol
- Density : 1.4 ± 0.1 g/cm³
- LogP : 2.71
The compound features a fused pyrazole and pyridine ring system, with a chlorine atom at the 7-position and a methyl group at the 4-position, which may influence its biological interactions and pharmacological properties .
Pharmacological Properties
Initial studies suggest that compounds within the pyrazolo[1,5-a]pyridine class exhibit various pharmacological properties, including:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyridine can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents . The mechanisms often involve the activation of caspases and modulation of mitochondrial membrane potential.
- Antimicrobial Activity : Some studies have highlighted the antimicrobial potential of related compounds, indicating that modifications in the pyrazolo structure can enhance activity against various pathogens .
Case Studies
-
Anticancer Mechanisms :
- A study focusing on similar pyrazolo derivatives demonstrated their ability to induce apoptosis in colorectal cancer cell lines (DLD-1 and HT-29) through intrinsic and extrinsic pathways. The activation of caspase-8 was notably significant in these processes .
- Another investigation into related compounds found that they could decrease p53 levels in treated cells, suggesting a complex interaction with cellular apoptotic pathways .
- Antimicrobial Studies :
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate | CHNO | Methyl group at position 6 |
| Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate | CHBrNO | Bromine substituent instead of chlorine |
| Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate | CHNO | Ethyl group instead of methyl at position 3 |
The unique combination of a chlorine atom at position 7 and a methyl group at position 4 distinguishes this compound from its analogs, potentially influencing its biological activity .
Q & A
Q. What are the established synthetic routes for Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate, and how are intermediates characterized?
The synthesis typically involves cyclocondensation reactions using 1,3-biselectrophilic compounds and NH-3-aminopyrazoles as nucleophilic systems. For example, nitration or halogenation at position 7 can be achieved via reactions in sulfuric acid (for nitration) or bromine/DMF mixtures (for bromination) . Intermediates are characterized using 1H/13C NMR, IR spectroscopy, and mass spectrometry to confirm regiochemistry and purity. Crystallization from ethanol, DMF, or hexane is commonly used to isolate pure products .
Q. How is structural characterization performed for this compound and its derivatives?
Key methods include:
- 1H NMR : Identifies substituent positions via coupling patterns (e.g., singlet for methyl groups at position 4, doublets for aromatic protons).
- 13C NMR : Confirms carbonyl (C=O) and aromatic carbons, with shifts around 160-165 ppm for esters .
- Elemental analysis : Validates empirical formulas (e.g., C10H9ClN3O2 for the parent compound) .
Advanced Research Questions
Q. What strategies improve regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyridine scaffold?
Regioselectivity is influenced by:
- Electrophilic substitution : Nitration (HNO3/H2SO4) favors position 7 due to electron-donating methyl groups .
- Halogenation : Bromine in DMF selectively targets position 7, as seen in ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate synthesis .
- Protecting groups : Silylformamidine intermediates enable controlled formylation or amidation at position 7 .
Q. How can computational methods predict reactivity or biological activity of derivatives?
- DFT calculations : Model electron density to predict sites for electrophilic attack (e.g., position 7’s susceptibility due to ring strain) .
- Docking studies : Screen derivatives against targets like GABAA receptors (common for pyrazolo-pyridines) to prioritize synthesis .
- QSAR models : Correlate substituent effects (e.g., Cl at position 7) with bioavailability or metabolic stability .
Q. How are contradictions in biological activity data resolved for structurally similar analogs?
- Meta-analysis : Compare datasets across studies (e.g., antitumor activity of ethyl 6,8-difluoroimidazo[1,5-a]pyridine-3-carboxylate vs. methyl 7-chloro derivatives) to identify structure-activity trends .
- Dose-response profiling : Test compounds at multiple concentrations to distinguish artifacts from true bioactivity .
- Metabolite screening : Use LC-MS to rule out off-target effects from degradation products .
Methodological Challenges
Q. What purification techniques address low yields in multi-step syntheses?
- Column chromatography : Optimize solvent systems (e.g., hexane/ethyl acetate gradients) for polar intermediates like carboxamides .
- Recrystallization : Use DMF/water mixtures for nitro- or chloro-substituted derivatives to remove unreacted starting materials .
- HPLC : Resolve diastereomers or regioisomers in functionalized analogs .
Q. How are stability issues (e.g., hydrolysis of the ester group) mitigated during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
